Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
Description
Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- (CAS: 603947-50-8) is a heterocyclic compound featuring a triazinoindole core fused with a methoxy-substituted indole system. Its molecular weight is 331.39 g/mol, and it includes a thioether-linked acetamide moiety with an isopropyl group at the N-terminus (Fig. 1). This structure is designed to optimize interactions with biological targets, particularly proteins, due to its planar aromatic core and hydrophobic substituents .
Properties
Molecular Formula |
C15H17N5O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C15H17N5O2S/c1-8(2)16-12(21)7-23-15-18-14-13(19-20-15)10-6-9(22-3)4-5-11(10)17-14/h4-6,8H,7H2,1-3H3,(H,16,21)(H,17,18,20) |
InChI Key |
DRODETJDMHROBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)OC)N=N1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazine Ring
The initial step involves the formation of the triazine core using appropriate precursors. This can be achieved through cyclization reactions that yield the triazine structure.
Synthesis of Indole
The indole nucleus can be synthesized via methods such as Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole framework.
Thioether Formation
The next step is to introduce the thioether linkage by reacting the indole intermediate with sulfur-containing reagents. This step is critical as it connects the indole to the triazine moiety.
Acetamide Formation
Finally, the acetamide group is introduced through acylation reactions involving isopropylamine and an acylating agent such as acetyl chloride or acetic anhydride in a suitable solvent like dimethylformamide (DMF). Triethylamine may be used as a catalyst to facilitate this reaction.
Reaction Conditions
The synthesis requires careful control of temperature, solvent choice, and reaction time to optimize yield and purity:
Solvents : Commonly used solvents include DMF and dimethyl sulfoxide (DMSO).
Catalysts : Triethylamine is frequently employed to promote acylation reactions.
Temperature : Reactions are typically conducted at elevated temperatures (60-80°C) to enhance reaction rates.
Chemical Reactions Analysis
Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- can undergo various chemical transformations:
Oxidation
Oxidative reactions can be performed using agents like hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
Reduction
Reduction can be achieved using lithium aluminum hydride or sodium borohydride to convert functional groups within the molecule.
Substitution Reactions
Nucleophilic substitution reactions may occur at the thiol group or other reactive sites on the molecule under appropriate conditions.
Summary of Biological Activities
Research indicates that compounds similar to Acetamide exhibit significant biological activities:
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- exhibits significant antimicrobial properties . Its structural characteristics suggest interactions with biological targets such as enzymes or receptors involved in cell signaling pathways. Preliminary studies have shown promising results against various microbial strains, indicating its potential as an effective antimicrobial agent.
Anticancer Properties
The compound has also been evaluated for anticancer activity . Structural similarities to known pharmacologically active compounds suggest that it may inhibit cancer cell proliferation. Studies have demonstrated that derivatives of similar structures exhibit selective cytotoxicity against different cancer cell lines. The presence of the triazinoindole moiety is particularly noteworthy as it may enhance the compound's ability to interact with cancer-related biological targets .
Synthetic Versatility
Acetamide can be synthesized through multi-step organic reactions involving various precursors. This versatility in synthesis allows for modifications that can enhance its biological activity or tailor it for specific applications in medicinal chemistry. The synthetic routes often involve reactions with thioamides and other functionalized compounds to yield derivatives with enhanced properties .
Potential as Antiviral Agent
Emerging research has suggested that compounds similar to Acetamide may possess antiviral properties . The structural components of the molecule may enable it to interfere with viral replication processes or modulate host immune responses . Further investigations are required to elucidate these potential mechanisms.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of triazinoindole-thioacetamide derivatives. Key structural analogs and their distinguishing features are discussed below:
Substituent Variations on the Triazinoindole Core
- Fluoro-substituted analog: Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- (CAS: Not listed) replaces the methoxy group with a fluoro atom at position 6.
- Bromo-substituted analogs: Compounds such as 2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) () introduce bromine at position 8 or on the acetamide’s aryl group. Bromine increases molecular weight (e.g., 27: MW ~480 g/mol) and may improve halogen bonding in target binding .
Variations in the Acetamide Side Chain
- tert-Butyl substitution: Acetamide,N-(1,1-dimethylethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (CAS: 603947-51-9) replaces isopropyl with a bulkier tert-butyl group.
- Aryl-substituted acetamides: Derivatives like N-(4-fluorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (15) () feature aromatic substituents (e.g., 4-fluorophenyl). These groups introduce polar interactions (e.g., hydrogen bonding with the fluorine atom) but may reduce metabolic stability due to oxidative degradation .
Core Structure Modifications
- Benzothiazole analogs: Compounds such as N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide (3c) () replace the triazinoindole core with a benzothiazole system. These derivatives exhibit lower molecular weights (e.g., 3c: MW 375.4 g/mol) and altered electronic profiles, which may shift target selectivity .
Key Physicochemical Data
| Compound (CAS/ID) | Molecular Weight | logP<sup>a</sup> | Solubility (mg/mL)<sup>b</sup> | Purity (%) |
|---|---|---|---|---|
| Target (603947-50-8) | 331.39 | 2.8 | 0.12 (DMSO) | >95 |
| N-(4-Fluorophenyl) analog (15) | 367.1 | 3.1 | 0.09 (DMSO) | 95 |
| tert-Butyl analog (603947-51-9) | 359.43 | 3.6 | 0.05 (DMSO) | 99 |
| Bromophenyl analog (27) | ~480 | 4.2 | <0.01 (DMSO) | 95 |
<sup>a</sup> Predicted using ChemAxon. <sup>b</sup> Experimental data from .
Biological Activity
Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole and triazine derivatives, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
- Molecular Formula : C15H17N5O2S
- Molecular Weight : 331.39 g/mol
- CAS Number : 603947-47-3
The compound features a unique structural configuration that includes a methoxy group and a triazine moiety linked to an indole structure through a thioether linkage. This structural complexity is essential for its biological activity.
Synthesis
The synthesis of Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- typically involves multi-step organic reactions. The general procedure includes:
- Formation of the triazine ring : Utilizing appropriate precursors to construct the triazine core.
- Indole synthesis : Employing methods such as Fischer indole synthesis to create the indole structure.
- Thioether formation : Reacting the indole with sulfur-containing reagents to introduce the thioether linkage.
- Acetamide formation : Finally, the introduction of the acetamide group through acylation reactions.
Antitumor Activity
Preliminary studies suggest that Acetamide derivatives exhibit significant antitumor properties. For instance:
- Cytotoxicity Assays : The compound has shown effectiveness against various cancer cell lines with IC50 values indicating potent cytotoxicity. In vitro studies demonstrated that compounds similar to Acetamide can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Antimicrobial Activity
The biological activity of Acetamide also extends to antimicrobial effects:
- Antibacterial Studies : Derivatives have been tested against Gram-positive and Gram-negative bacteria. MIC values reported range from 1.95 to 15.62 μg/mL against various bacterial strains, indicating promising antibacterial properties .
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Micrococcus luteus | 1.95 | 7.81 |
| Bacillus spp. | 3.91 | 15.62 |
| Streptococcus spp. | 7.81 | 31.25 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Acetamide derivatives:
- Methoxy Group Influence : The presence of a methoxy group at position 8 on the triazine ring enhances solubility and biological activity.
- Thioether Linkage : The thioether linkage is critical for interaction with biological targets and contributes to the overall stability of the compound in physiological conditions.
- Isopropyl Substitution : The isopropyl group may play a role in modulating the lipophilicity and cellular uptake of the compound.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
